molecular formula C28H27N3O5S2 B14467394 Benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- CAS No. 68400-40-8

Benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)-

Cat. No.: B14467394
CAS No.: 68400-40-8
M. Wt: 549.7 g/mol
InChI Key: IJJGDLXWIBIJMW-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains sulfonic acid groups, which enhance its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- typically involves a multi-step process:

    Diazotization: The starting material, an aromatic amine, is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated using sulfuric acid or oleum to introduce the sulfonic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo group (N=N) is converted to other functional groups.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include nitro compounds or carboxylic acids.

    Reduction: Amines are the primary products.

    Substitution: Depending on the reagent, products can include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: The compound is used as a dye intermediate due to its vivid color properties.

    Analytical Chemistry: It can be used as a reagent for detecting the presence of certain ions or compounds.

Biology and Medicine

    Biological Staining: The compound can be used to stain biological tissues for microscopic examination.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs with specific therapeutic properties.

Industry

    Textile Industry: Used in the dyeing of fabrics.

    Paper Industry: Employed in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological tissues or industrial materials effectively. The exact molecular pathways involved depend on the specific application, such as binding to proteins in biological staining or interacting with fibers in textile dyeing.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-((4-aminophenyl)azo)-: Another azo compound with similar dyeing properties.

    Benzenesulfonic acid, 2-((4-(dimethylamino)phenyl)azo)-: Known for its use in analytical chemistry.

Uniqueness

The unique combination of the ethyl(phenylmethyl)amino group and the 4-methylphenylsulfonyl group in benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- provides distinct solubility and reactivity characteristics, making it particularly valuable in specific industrial and research applications.

Properties

CAS No.

68400-40-8

Molecular Formula

C28H27N3O5S2

Molecular Weight

549.7 g/mol

IUPAC Name

3-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-4-(4-methylphenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C28H27N3O5S2/c1-3-31(20-22-7-5-4-6-8-22)24-13-11-23(12-14-24)29-30-27-19-26(38(34,35)36)17-18-28(27)37(32,33)25-15-9-21(2)10-16-25/h4-19H,3,20H2,1-2H3,(H,34,35,36)

InChI Key

IJJGDLXWIBIJMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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